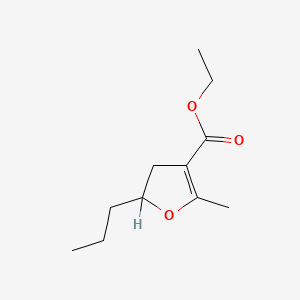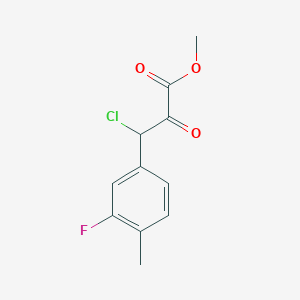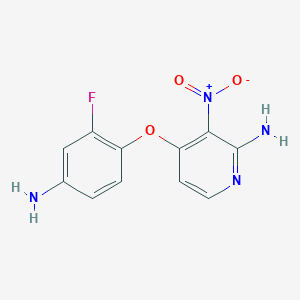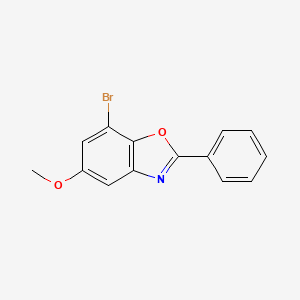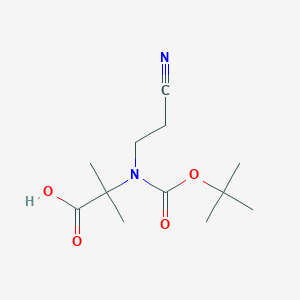
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanoethyl group, and a methyl-substituted alanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 2-methylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.
Introduction of the Cyanoethyl Group: The Boc-protected intermediate is then reacted with acrylonitrile in the presence of a suitable catalyst to introduce the cyanoethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Deprotection: Free amine derivatives of 2-methylalanine.
Applications De Recherche Scientifique
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, such as in the development of novel drugs and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. The cyanoethyl group may also participate in nucleophilic or electrophilic reactions, leading to the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-butoxycarbonyl)-2-methylalanine: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.
N-(2-cyanoethyl)-2-methylalanine: Lacks the Boc protecting group, making it more susceptible to nucleophilic attack.
N-(tert-butoxycarbonyl)-N-(2-cyanoethyl)glycine: Similar structure but with a glycine backbone instead of 2-methylalanine.
Uniqueness
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid is unique due to the presence of both the Boc protecting group and the cyanoethyl group, which confer specific reactivity and stability properties
Propriétés
Formule moléculaire |
C12H20N2O4 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14(8-6-7-13)12(4,5)9(15)16/h6,8H2,1-5H3,(H,15,16) |
Clé InChI |
VFRDRHJUIQSLIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCC#N)C(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


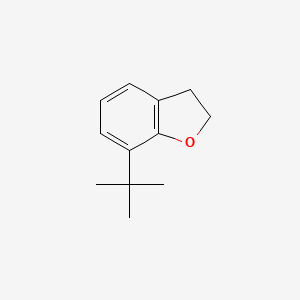
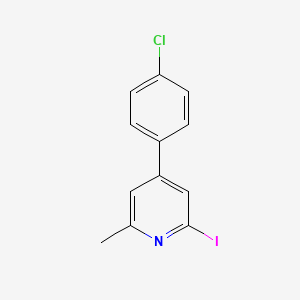
![9-Benzyl-7,7,11,11-tetrafluoro-1,5-dithia-9-azaspiro[5.5]undecane-8,10-dione](/img/structure/B8436720.png)
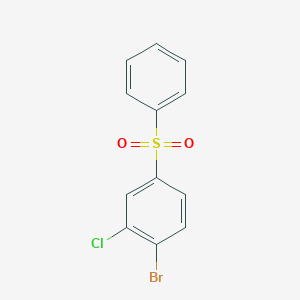
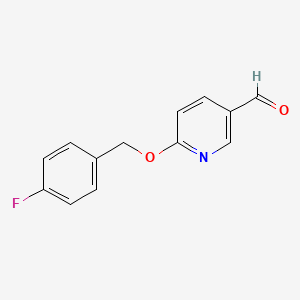
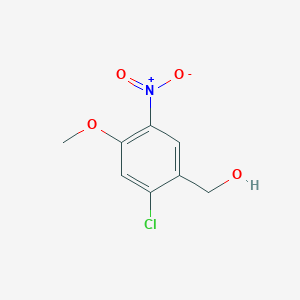
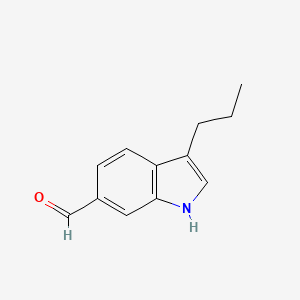
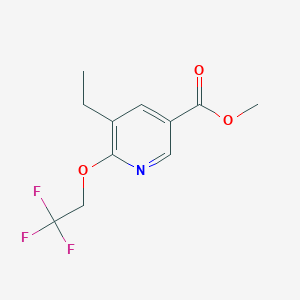
![3-Iodo-1H-thieno[3,2-c]pyrazole-5-methanol](/img/structure/B8436752.png)
